[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride

Catalog No.
S14292924
CAS No.
60752-78-5
M.F
C21H25ClN2O2
M. Wt
372.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-n...

CAS Number

60752-78-5

Product Name

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride

IUPAC Name

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C21H24N2O2.ClH/c1-4-21(5-2,6-3)23-14-17(15-23)25-20(24)22-19-13-9-11-16-10-7-8-12-18(16)19;/h1,7-13,17H,5-6,14-15H2,2-3H3,(H,22,24);1H

InChI Key

POMIKKANCFVUTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-]

The compound [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride is a quaternary ammonium salt characterized by a complex structure that includes an azetidine ring, a carbamate group, and a naphthalene moiety. Its molecular formula is C21H25ClN2O2C_{21}H_{25}ClN_{2}O_{2} and it has a molecular weight of approximately 372.888 g/mol. This compound features a unique combination of functional groups that may contribute to its biological and chemical properties, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

Typical for quaternary ammonium compounds, including:

  • Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: The carbamate group can hydrolyze under acidic or basic conditions, releasing naphthalene and forming the corresponding amine.
  • Decomposition: Under extreme conditions (e.g., high temperature or strong acids), the azetidine ring may open, leading to different products.

These reactions are significant for understanding the reactivity and potential applications of the compound.

While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit notable pharmacological properties. For instance, quaternary ammonium compounds are known for their antimicrobial and antifungal activities. The presence of the naphthalene moiety may also suggest potential anticancer properties, as naphthalene derivatives have been studied for their ability to inhibit tumor growth. Further biological assays would be necessary to elucidate the specific effects of this compound.

Synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride typically involves:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Carbamate Group: This step usually involves reacting an amine with a suitable carbamate derivative.
  • Quaternization: The final step involves treating the resulting amine with an alkyl halide (e.g., benzyl chloride) to form the quaternary ammonium salt.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The compound has potential applications in various areas:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug development, particularly in designing new antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its biological activity may lend itself to use as a pesticide or herbicide.
  • Chemical Research: It can be used as a reagent in organic synthesis or as a building block for more complex molecules.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of investigation include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.
  • Toxicity Assessments: Evaluating the safety profile through in vitro and in vivo studies.
  • Mechanism of Action Investigations: Understanding how this compound exerts its effects at the molecular level.

Such studies would provide insights into its pharmacological potential and safety.

Several compounds share structural similarities with [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride, highlighting its uniqueness:

Compound NameCAS NumberKey Features
[1-(3-Ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride60752-96-7Similar azetidine structure but different carbamate substituent
(1-bromo-3-methylpent-1-yn-3-yl) 4-amino benzoate100380-45-8Contains a similar alkyne but lacks the azetidine ring
3-Ethylpentanamide6285-06-9A simpler structure lacking the azetidine and carbamate functionalities

The unique combination of an azetidine ring, naphthalene moiety, and carbamate group distinguishes this compound from others, potentially enhancing its biological activity and chemical reactivity.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

372.1604557 g/mol

Monoisotopic Mass

372.1604557 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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